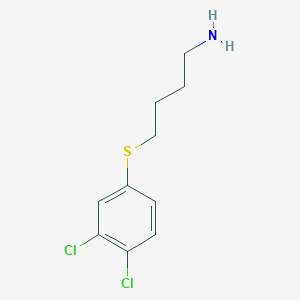
4-(3,4-Dichlorophenylsulfanyl)-butylamine
Overview
Description
4-(3,4-Dichlorophenylsulfanyl)-butylamine (DCB) is an organosulfur compound with a wide range of applications in the scientific community. It is classified as a secondary amine and is a derivative of the parent compound phenylsulfanyl butylamine (PSBA). DCB is a colorless solid with a melting point of 108 °C and a boiling point of 209 °C. It has a molecular weight of 276.6 g/mol and a density of 1.28 g/mL. DCB is soluble in water, alcohol, and organic solvents, making it a versatile compound for laboratory experiments.
Scientific Research Applications
Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for the asymmetric synthesis of amines, using methodologies that could potentially apply to 4-(3,4-Dichlorophenylsulfanyl)-butylamine (Ellman, Owens, & Tang, 2002).
Electrochemical Applications
- Poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene] exhibits high stability and is suitable for analytical purposes, indicating potential electrochemical applications for related compounds like 4-(3,4-Dichlorophenylsulfanyl)-butylamine (Lupu et al., 2003).
Catalysis and Chemical Reactions
- Palladium-catalyzed coupling reactions of amines with aryl halides, a process relevant to 4-(3,4-Dichlorophenylsulfanyl)-butylamine, have been widely adopted in pharmaceuticals and organic light-emitting diodes (Hartwig, 2008).
Polymer Science
- The development of new electrochromic cells using triphenylamine-based copolymers suggests potential applications in polymer science for related compounds like 4-(3,4-Dichlorophenylsulfanyl)-butylamine (Beaupré, Dumas, & Leclerc, 2006).
Pharmaceutical Analysis
- Pharmacokinetics and metabolism studies of related compounds provide insights into the potential analytical applications of 4-(3,4-Dichlorophenylsulfanyl)-butylamine in the pharmaceutical field (Wang et al., 2007).
properties
IUPAC Name |
4-(3,4-dichlorophenyl)sulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NS/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYPSOSCGBDAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCCCN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenylsulfanyl)-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



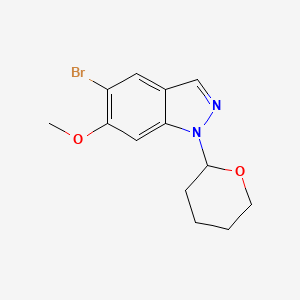
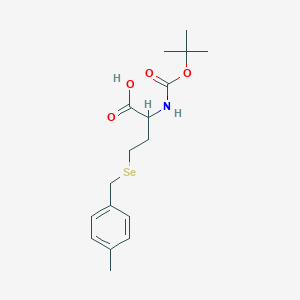
![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)

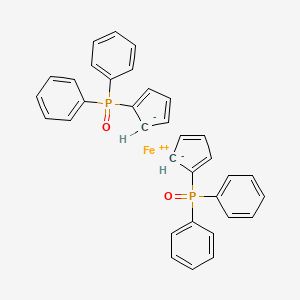
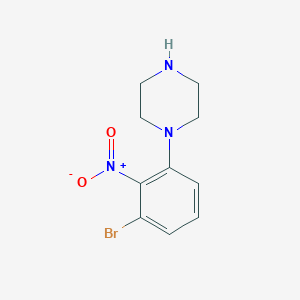
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
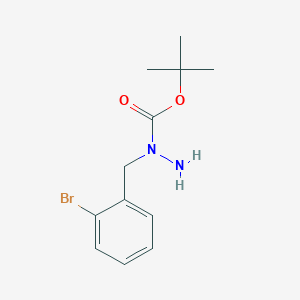
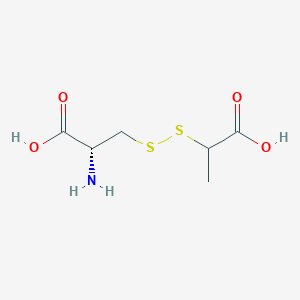
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)